6-(1-Pyrrolidinyl)-4-pyridazinol
Description
Properties
CAS No. |
1415928-76-5 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-1H-pyridazin-4-one |
InChI |
InChI=1S/C8H11N3O/c12-7-5-8(10-9-6-7)11-3-1-2-4-11/h5-6H,1-4H2,(H,10,12) |
InChI Key |
LNIYOXNGKOPKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)C=NN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparisons
Pyridazine Derivatives
- 6-(1-Pyrrolidinyl)nicotinaldehyde (CAS RN 261715-39-3): This compound shares the pyrrolidinyl substituent but replaces the pyridazinol core with a nicotinaldehyde (pyridine-3-carbaldehyde) scaffold. The aldehyde group increases electrophilicity, contrasting with the hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol, which may enhance hydrogen-bonding capabilities. Molecular weight: 176.21 g/mol; melting point: 89–90°C .
- 4-Amino-6-fluoropyridin-2(1H)-one (CAS RN 105252-99-1): Features a fluorinated pyridinone core with an amino group.
Pyrazolopyrimidine and Triazolopyrimidine Derivatives
- 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine: This compound () incorporates a pyrrolidinyl group on a pyrazolopyrimidine core. The methylsulfanyl group introduces sulfur-based lipophilicity, contrasting with the hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol. Such structural differences may influence metabolic stability and membrane permeability .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives :
These isomers () demonstrate how heterocyclic core variations (pyrazole-triazole-pyrimidine vs. pyridazine) affect reactivity and isomerization behavior. For example, isomerization under specific conditions highlights the thermodynamic stability of fused-ring systems .
Physicochemical and Electronic Properties
Key Observations :
- The hydroxyl group in 6-(1-Pyrrolidinyl)-4-pyridazinol likely increases hydrophilicity compared to sulfur-containing analogs (e.g., methylsulfanyl in ).
- Pyrrolidinyl substituents generally contribute to steric hindrance and basicity, whereas morpholinyl groups (six-membered ring with oxygen) improve aqueous solubility .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 6-(1-Pyrrolidinyl)-4-pyridazinol?
- Synthesis : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous pyrrolidinyl-pyridazine derivatives are synthesized via nucleophilic substitution or oxidation reactions. For example, 4-(1-Pyrrolidinyl)benzaldehyde derivatives are synthesized through oxidation of benzyl alcohol precursors or substitution with pyrrolidine .
- Characterization : Use spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) for structural confirmation. Melting points (e.g., 158.28°C for 6-(1-Pyrrolidinyl)-2,4-pyrimidinediamine 3-oxide) and solubility profiles (1.152e+005 mg/L in water at 25°C) can serve as key physical identifiers .
Q. How can researchers ensure purity and stability during experimental workflows?
- Purity : Employ recrystallization or column chromatography, referencing purification methods for structurally similar compounds like 4-(1-Pyrrolidinyl)piperidine .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light conditions. For instance, pyridazine derivatives with pyrrolidinyl groups are sensitive to oxidation; thus, storage under inert gas (e.g., N₂) is advised .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for 6-(1-Pyrrolidinyl)-4-pyridazinol analogs?
- Case Study : Compare structure-activity relationships (SAR) of analogs like 3-(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, which exhibits varied biological activities depending on substituents .
- Methodology : Use computational modeling (e.g., molecular docking) to predict binding affinities and validate with in vitro assays. Address discrepancies by standardizing assay conditions (e.g., pH, cell lines) .
Q. How can researchers optimize experimental design for studying metabolic pathways?
- Approach : Utilize S9 liver fractions fortified with NADPH to simulate hepatic metabolism, as demonstrated in the biotransformation of aminopyrrolidine derivatives .
- Data Analysis : Combine LC-MS/MS for metabolite identification and kinetic studies to assess enzyme inhibition/induction. Reference the metabolic stability of related compounds (e.g., 5-(4-chlorophenyl)-3-methyl-2-((2R)-2-(((1-methylethyl)amino)methyl)-1-pyrrolidinyl)-6-(4-pyridinyl)-4(3H)-pyrimidinone) .
Q. What advanced techniques elucidate the compound’s mechanism in neurological or oncological contexts?
- In Vitro Models : Screen against neurotransmitter receptors (e.g., dopamine, serotonin) using radioligand binding assays, as seen in studies of 4-(1-Pyrrolidinyl)benzaldehyde derivatives .
- Oncology Applications : Evaluate antiproliferative activity via MTT assays on cancer cell lines. Compare with structurally related compounds like 5-(4-fluorobenzoyl)-pyridazine, which shows antitumor activity .
Methodological Challenges & Solutions
Q. How to address low solubility in pharmacological assays?
- Solution : Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation techniques. The compound’s solubility (1.152e+005 mg/L in water) suggests moderate hydrophilicity, but derivatives may require tailored solubilization strategies .
Q. What computational tools predict interactions with biological targets?
- Tools : Employ Schrödinger’s Glide or AutoDock Vina for docking studies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, pyridazine-piperazine hybrids show affinity for kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
